molecular formula C18H15FN4O3 B4503063 2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide

2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide

Cat. No.: B4503063
M. Wt: 354.3 g/mol
InChI Key: OPUUGRFFDWZZSQ-UHFFFAOYSA-N
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Description

2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-fluoro-2-methoxybenzaldehyde, pyridine, and other reagents. The key steps may involve:

    Condensation Reaction: Combining 4-fluoro-2-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization to form the pyridazinone ring.

    Acylation: The pyridazinone derivative is then acylated with pyridin-4-yl acetic acid to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyridazinone ring.

    Reduction: Reduction reactions could target the carbonyl group in the pyridazinone ring.

    Substitution: The fluorine atom on the phenyl ring may be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or inflammation.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, pyridazinone derivatives are known to interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-chloro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide
  • 2-(3-(4-bromo-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide

Uniqueness

The presence of the fluorine atom in 2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide may confer unique properties such as increased metabolic stability or altered binding affinity to biological targets compared to its chloro or bromo analogs.

Properties

IUPAC Name

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3/c1-26-16-10-12(19)2-3-14(16)15-4-5-18(25)23(22-15)11-17(24)21-13-6-8-20-9-7-13/h2-10H,11H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUUGRFFDWZZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide
Reactant of Route 4
2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide
Reactant of Route 5
2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide
Reactant of Route 6
2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide

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